(3S)-1-[(1-benzylpiperidin-4-yl)acetyl]-N,N-dimethylazepan-3-amine
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Description
(3S)-1-[(1-benzylpiperidin-4-yl)acetyl]-N,N-dimethylazepan-3-amine is a useful research compound. Its molecular formula is C22H35N3O and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.278012748 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry and Structural Properties
One area of application involves the synthesis and characterization of novel compounds. For instance, studies have explored the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, showcasing the versatility of reactions involving chloral with amines. High-resolution magnetic resonance spectra and ab initio calculations provide insights into the conformation of the observed products, highlighting the chemical's role in advancing synthetic methodologies (Issac & Tierney, 1996).
Biomedical Applications
Amine activators play a crucial role in biomedical applications, such as the curing of acrylic resins, with implications for denture resins and acrylic bone cements. The kinetics, mechanism, and activation energy of these reactions, alongside their biomedical relevance, have been extensively reviewed, emphasizing the compound's significance in developing materials for medical use (Vázquez, Levenfeld, & Román, 1998).
Environmental Science and Technology
In the context of environmental science, the application extends to the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies, with amine-containing sorbents offering alternative solutions for PFAS control in municipal water and wastewater treatment. The review critically analyzes the development and application of these sorbents, shedding light on the crucial role of the compound in addressing contemporary environmental challenges (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Catalysis and Chemical Reactions
The compound's relevance is also evident in catalysis, particularly in the reductive amination processes employing hydrogen, which are critical for synthesizing primary, secondary, and tertiary alkyl amines. This area of research is vital for producing fine and bulk chemicals, pharmaceuticals, agrochemicals, and materials, demonstrating the compound's broad applicability in chemical synthesis and industrial processes (Irrgang & Kempe, 2020).
Properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)-1-[(3S)-3-(dimethylamino)azepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O/c1-23(2)21-10-6-7-13-25(18-21)22(26)16-19-11-14-24(15-12-19)17-20-8-4-3-5-9-20/h3-5,8-9,19,21H,6-7,10-18H2,1-2H3/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTSJXMWOMETER-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCN(C1)C(=O)CC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCCN(C1)C(=O)CC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.